![molecular formula C24H27N3O4 B5028787 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5028787.png)
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE is a complex organic molecule that features a combination of benzodioxole, piperazine, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole moiety is then coupled with the piperazine derivative using a suitable linker, such as a halomethyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors like amino acids or their derivatives.
Final Coupling: The final step involves coupling the piperazine-benzodioxole intermediate with the pyrrolidine derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound’s effects on various biological pathways are of interest, including its potential as an antioxidant.
Chemical Biology: It serves as a probe for studying the interactions of complex organic molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule dynamics . This results in cell cycle arrest and apoptosis in cancer cells. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring and exhibit antioxidant activity.
Uniqueness
3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-1-(2-PHENYLETHYL)PYRROLIDINE-2,5-DIONE: is unique due to its combination of benzodioxole, piperazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other compounds with similar structures.
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H27N3O4/c28-23-15-20(24(29)27(23)9-8-18-4-2-1-3-5-18)26-12-10-25(11-13-26)16-19-6-7-21-22(14-19)31-17-30-21/h1-7,14,20H,8-13,15-17H2 |
InChI Key |
KDEIYMARGMHAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)
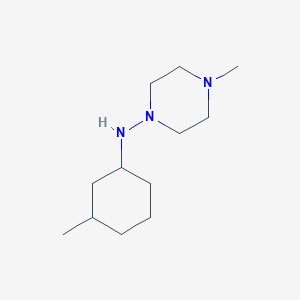
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)
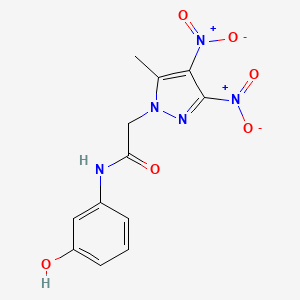
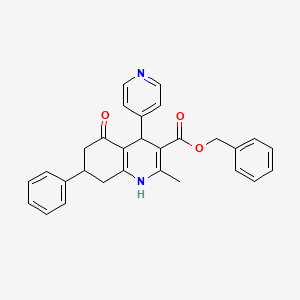
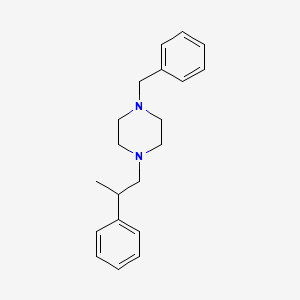
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5028749.png)
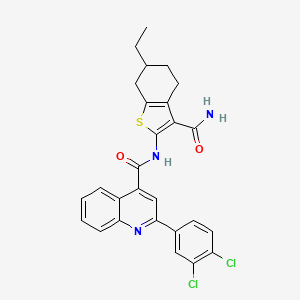
![2-ethoxy-6-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5028764.png)
![2-[[4-Benzyl-5-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5028792.png)
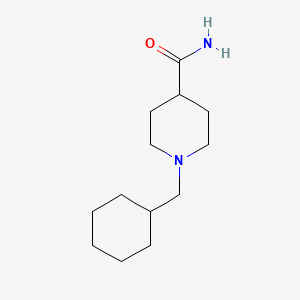
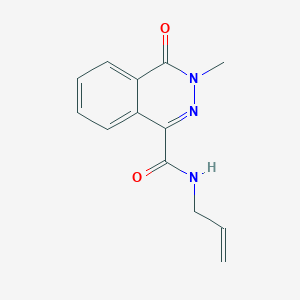
![1-{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)-1-cyclopenten-1-yl]thio}-2,5-pyrrolidinedione](/img/structure/B5028808.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5028822.png)
